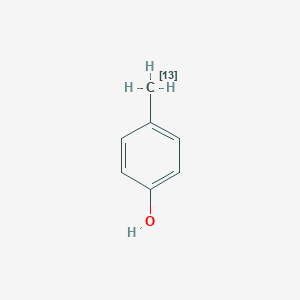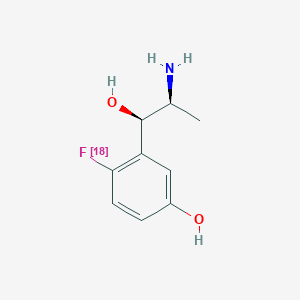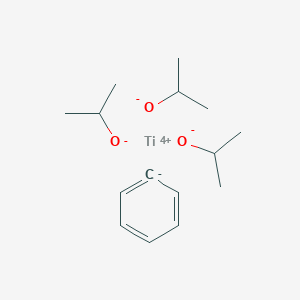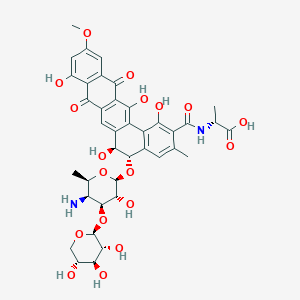
Benanomicin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benanomicin B is a natural product that belongs to the aminoglycoside family of antibiotics. This compound was first isolated from the fermentation broth of Streptomyces benanensis in 1988. Benanomicin B has shown potent activity against a wide range of Gram-negative and Gram-positive bacteria, making it a promising candidate for the treatment of bacterial infections.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Benanomicins, including Benanomicin B, have been recognized for their potent antifungal activities. These compounds were initially identified as antifungal antibiotics derived from actinomycete cultures. They exhibit strong antifungal effects both in vitro and in vivo, making them significant in the study and potential treatment of fungal infections (Kumagai et al., 2008).
Synthesis and Derivatives
There has been research into the synthesis of Benanomicin B and its analogues. A study described a general approach to the regio- and stereoselective total synthesis of the benanomicin-pradimicin antibiotics. This synthesis allows control over the introduction of carbohydrate moieties and enables the creation of various derivatives of Benanomicin B, which could be crucial for its diverse applications in scientific research (Tamiya et al., 2007).
Lectin-like Properties and HIV Treatment
Pradimicins and benanomicins, including Benanomicin B, exhibit unique nonpeptidic natural properties with lectin-like abilities. They can recognize d-mannopyranoside in the presence of calcium ions. Particularly, the ability of pradimicin A, a member of this family, to bind mannose-containing glycans of pathogens such as HIV, has garnered interest. This property underlines a potential application in treating HIV (Nakagawa et al., 2011).
Cell Wall Targeted Antifungals
Benanomicin B is part of the group of antifungals that target the cell wall, a mechanism that is highly selective and effective. This makes it a valuable candidate in the development of clinical antifungals, offering an alternative to current treatments that may be vulnerable to resistance or toxic to the host (Georgopapadakou, 2001).
Mannose-Binding Analysis
A study focusing on the mannose-binding geometry of pradimicin A, related to benanomicins, revealed insights into how these compounds interact with mannose residues. This research is crucial for understanding the molecular basis of mannose recognition by pradimicins and benanomicins and their specificity towards certain glycans (Nakagawa et al., 2013).
Eigenschaften
CAS-Nummer |
116249-66-2 |
|---|---|
Produktname |
Benanomicin B |
Molekularformel |
C39H42N2O18 |
Molekulargewicht |
826.8 g/mol |
IUPAC-Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |
InChI-Schlüssel |
IHIIRQILYAXIOH-NUVDETJMSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Synonyme |
enanomicin B pradimicin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



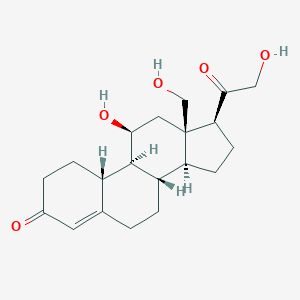
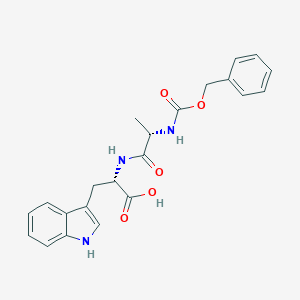
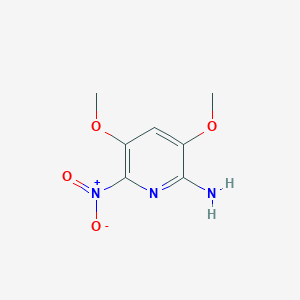
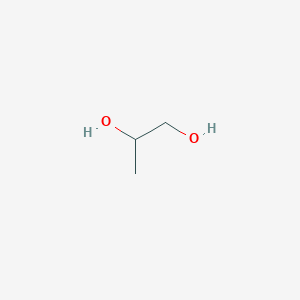
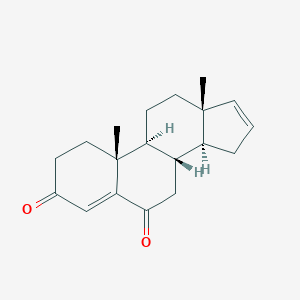
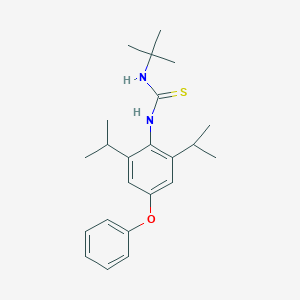
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
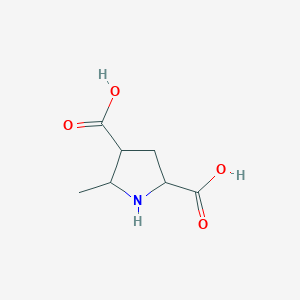
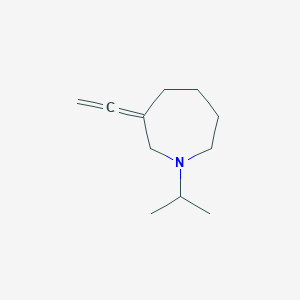
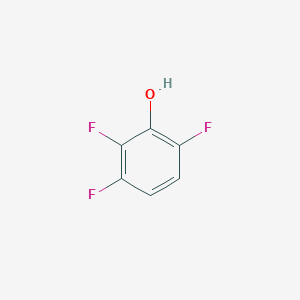
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
